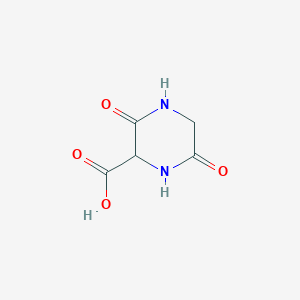

3,6-Dioxopiperazine-2-carboxylic acid

描述

属性

IUPAC Name |

3,6-dioxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-2-1-6-4(9)3(7-2)5(10)11/h3H,1H2,(H,6,9)(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFVPKLPLOBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698870 | |

| Record name | 3,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-27-3 | |

| Record name | 3,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3,6-Dioxopiperazine-2-carboxylic acid is a heterocyclic compound belonging to the diketopiperazine class. Its unique structure, featuring two carbonyl groups and a carboxylic acid substituent, endows it with significant potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Structural Characteristics

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's structural features allow it to participate in diverse chemical reactions, which can be tailored for specific biological applications.

Synthesis Methods

The synthesis of this compound typically involves several multi-step reactions. Common methods include:

- Starting Materials : Amino acids and cyclic compounds.

- Reagents : Mild Lewis acids and solvents like methanol or dioxane are often used under controlled temperature conditions to optimize yields.

These synthetic routes aim to enhance the efficiency of the production while ensuring high purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various diketopiperazines found that this compound demonstrated significant inhibition against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein production .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has shown moderate cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 (Leukemia) | 19.0 |

| NCI H292 (Lung) | 42.1 |

| HT29 (Colon) | Not tested |

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells . The specific interactions with cellular pathways involved in apoptosis and cell cycle regulation are areas of ongoing research.

The biological effects of this compound are attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Interaction : Derivatives of this compound have been identified as selective ligands for sigma receptors, which play roles in neurological processes and may influence tumor growth .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on HL-60 cancer cells, compounds derived from this compound were shown to induce apoptosis through oxidative stress mechanisms. The study highlighted that these compounds could serve as lead candidates for further drug development .

- Antimicrobial Testing : A comparative analysis of various diketopiperazines revealed that this compound exhibited stronger antimicrobial activity than its analogs, suggesting its potential as a therapeutic agent against resistant bacterial strains.

化学反应分析

Cyclization Reactions

The compound serves as a precursor for synthesizing pyrazine derivatives via ammonia-mediated cyclization. In Favipiravir synthesis:

-

Reagent system : Alcoholic ammonia (methanolic/ethanolic) at 60–120°C for 10–24 hours.

-

Mechanism : Intramolecular cyclization forms 3,6-dioxopiperazine-2-carboxamide intermediates.

Chlorination Reactions

Industrial processes use this compound to synthesize 3,6-dichlorocyano pyrazine, a key antiviral intermediate:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Chlorinating agent | POCl₃ with pyridine/PCI₅ | 78–92% | |

| Temperature | 90–140°C | ||

| Reaction time | 4–20 hours |

This reaction replaces oxygen atoms with chlorine, enabling downstream fluorination .

Fluorination Reactions

Fluorination replaces chlorine atoms in intermediates derived from 3,6-dioxopiperazine-2-carboxylic acid:

-

Reagents : KF with phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) in DMF/DMSO.

-

Conditions : 50–70°C for 6–12 hours.

-

Outcome : Produces difluorocyano pyrazine (Formula VII), a precursor to Favipiravir, with 65–70% efficiency .

Hydrolysis Reactions

The carboxylic acid group participates in controlled hydrolysis:

-

Cyano to amide conversion : Achieved using 30% H₂O₂ and 6% NaOH at 60°C .

-

Selectivity : Hydrolysis occurs without ring opening due to steric protection by diketopiperazine oxygen atoms.

Condensation and Amidation

EvitaChem studies highlight its role in forming peptide-like bonds:

-

Condensation : Reacts with amines (e.g., alkyl/cycloalkyl amines) to form substituted piperazines.

-

Amidation : Carboxylic acid reacts with SOCl₂ or DCC to generate active acyl intermediates.

Acid-Catalyzed Reactions

Under acidic conditions (e.g., acetic acid/DMSO):

-

Reaction rate : Accelerated by general-acid catalysis (0.01 M HAc increases rate 500-fold).

-

Degradation : Forms 2,5-dioxopiperazines via intramolecular cyclization, with half-lives ranging from 61–121 hours depending on conditions .

Thermal Stability and Rearrangements

At elevated temperatures (>100°C):

相似化合物的比较

Structural Analogues in the Piperazine/Pyrazine Family

The following table summarizes key structural and functional differences between 3,6-dioxopiperazine-2-carboxylic acid and related compounds:

Key Differences and Research Findings

Oxo Group Positioning and Reactivity: The dual oxo groups in this compound enhance its hydrogen-bonding capacity compared to mono-oxo analogues like 6-oxopiperazine-2-carboxylic acid. This property is critical in metal coordination and enzyme inhibition . In contrast, 5,6-dichloropyrazine-2-carboxylic acid () exhibits higher electrophilicity due to chlorine substituents, making it reactive in nucleophilic substitution reactions .

Ring Saturation and Basicity :

- Hexahydropyridazine-3-carboxylic acid () has a fully saturated ring with adjacent nitrogens, increasing its basicity (pKa ~8.5) compared to the partially unsaturated, dioxo-containing target compound (pKa ~3–4 for the carboxylic acid group) .

Stereochemical Influence :

- Enantiomers like (R)-6-oxopiperazine-2-carboxylic acid () show distinct biological activities. For example, the (R)-enantiomer may exhibit higher affinity for bacterial peptide deformylases, a target in antibiotic development .

Safety and Toxicity :

- This compound is classified as a Category 4 oral toxin (H302) and irritant (H315, H319) , whereas saturated derivatives like hexahydropyridazine-3-carboxylic acid are less reactive and pose lower acute toxicity risks .

Applications in Drug Synthesis :

准备方法

Ammonia-Mediated Cyclization of Precursors

One of the most prominent industrially relevant methods for preparing 3,6-dioxopiperazine derivatives, including 3,6-dioxopiperazine-2-carboxylic acid, involves ammonia-mediated cyclization of appropriate precursors such as amino acid derivatives or malonate esters.

Process Overview : The key step is the cyclization of amino acid or aminomalonate derivatives with ammonia or amine derivatives in alcoholic ammonia solvents (methanolic or ethanolic ammonia) at temperatures ranging from 60 °C to 120 °C, typically around 100 °C. This forms the 3,6-dioxopiperazine ring system efficiently within 10 to 24 hours.

-

- Starting materials: Amino acid derivatives, dimethyl 2-aminomalonate, or related compounds.

- Cyclization agent: Ammonia or alkyl/cycloalkyl amines, carbamates, sulphonamides.

- Solvent: Alcoholic ammonia (methanol or ethanol).

- Temperature: 60–120 °C (preferably ~100 °C).

- Time: 10–24 hours.

-

- Simple reaction protocol.

- Scalable and cost-effective.

- High purity of the resulting 3,6-dioxopiperazine derivatives.

- Atom economy and industrial feasibility.

Synthetic Routes from Amino Acid-Derived α-Amino Nitriles

Another sophisticated approach involves the synthesis of 3,6-dioxopiperazine derivatives from amino acid-derived α-quaternary α-amino nitriles.

-

- Preparation of α-amino nitriles via a modified Strecker reaction.

- Cyano hydration promoted by sulfuric acid (H₂SO₄) to convert nitriles into amides.

- Base-mediated cyclization to form the dioxopiperazine ring.

- Optional N-alkylation for further functionalization.

-

- This method has been applied to various amino acid derivatives such as phenylalanine, tryptophan, proline, aspartic acid, glutamic acid, and serine.

- For tryptophan derivatives, a unique tetracyclic indoline intermediate can form, which upon acidic treatment yields the desired 2,6-dioxopiperazine.

- The process can yield 2,6-dioxopiperazines with free carboxylic acid groups after ester transesterification and hydrogenolysis steps.

-

- Acid-promoted hydration: H₂SO₄.

- Cyclization: Base-mediated, specific conditions depending on substrate.

- Ester hydrolysis/transesterification as needed.

Chlorination and Functionalization Steps in Industrial Synthesis

In industrial contexts, especially related to pharmaceutical intermediates like favipiravir, this compound derivatives are prepared and further functionalized through chlorination and fluorination steps.

-

- After cyclization to form the 3,6-dioxopiperazine derivative, chlorination is performed using phosphorus oxychloride (POCl₃) in the presence of pyridine or phosphorus pentachloride (PCl₅).

- The chlorination reaction is carried out at 90–140 °C for 4–20 hours to yield chlorinated intermediates.

- Subsequent fluorination with potassium fluoride and phase transfer catalysts (e.g., tetrabutylammonium bromide or crown ethers) at 50–70 °C produces fluorinated derivatives.

| Step | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Cyclization | Ammonia (alcoholic), 60–120 °C, 10–24 h | 3,6-Dioxopiperazine derivative |

| 2 | Chlorination | POCl₃ + Pyridine or PCl₅, 90–140 °C, 4–20 h | 3,6-Dichloropyrazine derivatives |

| 3 | Fluorination | KF + PTC, 50–70 °C | Difluorocyano pyrazine derivatives |

Mechanistic Insights and Kinetic Considerations

- The formation of diketopiperazine rings (including 3,6-dioxopiperazines) often involves intramolecular aminolysis or cyclization of dipeptide or amino acid derivatives.

- Kinetic studies show that pH, temperature, and buffer composition significantly affect the cyclization rate.

- The unprotonated amino group is more reactive in cyclization, with optimal pH conditions facilitating ring closure.

- Sequence and substituent effects on the amino acid residues influence the rate and yield of diketopiperazine formation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Applications |

|---|---|---|---|

| Ammonia-mediated cyclization | Amino acid derivatives, alcoholic ammonia, 60–120 °C | Simple, scalable, cost-effective | Pharmaceutical intermediates |

| Amino acid-derived α-amino nitriles route | Modified Strecker reaction, H₂SO₄, base-mediated cyclization | Access to chiral, complex dioxopiperazines | Molecular diversity, drug design |

| Chlorination and fluorination (industrial) | POCl₃/PCl₅ + pyridine, KF + PTC, elevated temperatures | High purity, atom economy, scalable | Favipiravir and antiviral synthesis |

| Kinetic and mechanistic studies | pH, temperature optimization | Understanding reaction control | Process optimization |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3,6-dioxopiperazine-2-carboxylic acid derivatives in academic settings?

- Methodological Answer : Synthesis often involves coupling reactions using carbodiimide-based reagents (e.g., EDCI·HCl) and activating agents like HOBt to form amide bonds. For example, a protocol similar to the synthesis of triazolopyrazine derivatives (see ) can be adapted:

- React the carboxylic acid moiety with amines under anhydrous conditions in DMF.

- Monitor reaction progress via TLC and purify via recrystallization or chromatography.

- Optimize solvent systems (e.g., DMF or toluene) and catalysts (e.g., palladium/copper) for regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC/LC-MS : Detect impurities (e.g., hydrolyzed byproducts) using reverse-phase columns.

- NMR (¹H/¹³C) : Confirm stereochemistry and ring conformation via coupling constants and chemical shifts.

- Elemental Analysis : Verify empirical formula consistency (e.g., C: 40.12%, H: 3.92%, N: 15.58%) .

- Quality Control : Cross-reference with pharmacopeial standards for related piperazine derivatives (e.g., USP Benazepril standards in ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Emergency Procedures : Use neutralizing agents (e.g., activated charcoal for ingestion) and consult SDS guidelines for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3,6-dioxopiperazine derivatives?

- Methodological Answer :

- Data Triangulation : Compare enzymatic inhibition assays (e.g., IC₅₀ values) across studies using standardized buffers (pH 7.4 PBS) and controls.

- Bias Analysis : Evaluate solvent effects (e.g., DMSO vs. aqueous solubility) on activity measurements .

- Meta-Analysis : Apply statistical tools (ANOVA, regression) to identify outliers, as outlined in ’s framework for data contradiction resolution .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., metalloproteases) based on PubChem’s 3D conformer data .

- QM/MM Simulations : Calculate charge distribution at the dioxopiperazine ring’s carbonyl groups to assess hydrogen-bonding potential .

- ADMET Profiling : Predict metabolic stability using in silico tools (e.g., SwissADME) to optimize lead compounds .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂) and analyze products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O) to track ring-opening reactions in aqueous media .

Data Management and Ethical Considerations

Q. What frameworks ensure ethical sharing of research data involving this compound?

- Methodological Answer :

- De-Identification : Anonymize datasets linked to clinical trials using pseudonymization tools (e.g., FAIR principles) .

- Informed Consent : Include clauses in consent forms allowing data reuse for meta-analyses, as recommended in .

- Repository Selection : Deposit raw NMR/assay data in trusted platforms (e.g., PubChem, Zenodo) with persistent identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。